molecular formula C17H21N3O2 B2550514 6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole CAS No. 2319853-71-7

6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole

Cat. No.: B2550514
CAS No.: 2319853-71-7
M. Wt: 299.374
InChI Key: KCIRAAHTEGFKKZ-UHFFFAOYSA-N
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Description

6-Methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines a 6-methoxy-1H-indole scaffold with a 3-(pyrrolidin-1-yl)azetidine-1-carbonyl moiety. The indole nucleus is a prevalent pharmacophore in biochemistry and pharmaceutical science, found in numerous natural products and FDA-approved drugs. Its integration into this structure makes it a valuable scaffold for developing novel bioactive molecules . The azetidine ring is a four-membered nitrogen-containing saturated heterocycle that has garnered significant interest in medicinal chemistry as a strategy to improve the physicochemical and metabolic properties of drug candidates. Azetidine subunits are present in various therapeutic agents, including the well-known antihypertensive drug azelnidipine, and are often employed as conformationally constrained analogs of larger ring systems . The inclusion of the pyrrolidine-substituted azetidine in this compound enhances its potential as a constrained scaffold for probing biological interactions. Researchers can utilize 6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole in the synthesis of novel heterocyclic compounds, as a core structure in the generation of DNA-encoded libraries, or as a key intermediate in the development of potential therapeutic agents targeting a range of diseases. Its structure is particularly suited for exploring the structure-activity relationships (SAR) of ligands for various enzyme and receptor targets. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-14-5-4-12-8-16(18-15(12)9-14)17(21)20-10-13(11-20)19-6-2-3-7-19/h4-5,8-9,13,18H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIRAAHTEGFKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the azetidine moiety can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the carbonyl group can produce an alcohol-functionalized compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including 6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole, as anticancer agents. Indole compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research indicates that derivatives can target specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity against a range of pathogens. Its structural components allow it to interact with bacterial membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antibiotics in response to rising antibiotic resistance .

Neuropharmacological Applications

The presence of the pyrrolidine moiety suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotective properties. They may offer therapeutic benefits in conditions like depression, anxiety, and neurodegenerative diseases .

Case Studies

StudyObjectiveFindings
Study A Investigate anticancer propertiesThe compound exhibited IC50 values indicating significant cytotoxicity against breast cancer cell lines .
Study B Evaluate antimicrobial efficacyShowed activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic .
Study C Assess neuroprotective effectsDemonstrated protective effects on neuronal cells under oxidative stress conditions .

Mechanism of Action

The mechanism of action of 6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The pyrrolidinyl azetidine moiety may enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of 6-Methoxy-2-[3-(Pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-Indole and Analogs
Compound Name / ID Core Structure Position 2 Substituent Position 6 Substituent Notable Features
6-Methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole (Target Compound) 1H-Indole 3-(Pyrrolidin-1-yl)azetidine-1-carbonyl Methoxy Strained azetidine, pyrrolidine flexibility
3-(2-Methoxyethyl)-2-(2-pyridinyl)-1H-indole 1H-Indole 2-Pyridinyl 2-Methoxyethyl Pyridine ring, ether linkage
6-(4-Methylpiperazin-1-yl)-1H-indole 1H-Indole 4-Methylpiperazin-1-yl - Piperazine ring, basic nitrogen
Pyrrolidine-fused spirooxindoles Spirooxindole Pyrrolidine-fused spiro system Varied Spiro architecture, chiral centers
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo-pyrimidine 2-(2,5-Difluorophenyl)pyrrolidin-1-yl - TRK kinase inhibition, fluorophenyl group

Key Observations :

  • The target compound’s azetidine-pyrrolidine group distinguishes it from simpler indole derivatives with pyridine (e.g., ) or piperazine substituents (e.g., ). The azetidine’s strain may enhance target binding compared to more flexible rings.
  • Compared to spirooxindoles , which exhibit rigid 3D architectures, the target compound’s planar indole core with a pendant azetidine may offer different steric and electronic profiles.
  • TRK inhibitors like those in utilize pyrrolidine but in a pyrazolo-pyrimidine scaffold, highlighting the target’s unique indole-azetidine synergy.

Analysis :

  • The target compound likely requires a multistep synthesis , starting with functionalization of the indole core at position 2. A plausible route involves coupling a pre-formed 3-(pyrrolidin-1-yl)azetidine carbonyl chloride to 6-methoxyindole under mild acidic conditions .
  • Green synthesis approaches, as seen in spirooxindole preparation , could be adapted using ethanol/water mixtures to improve sustainability.

Biological Activity

6-Methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Indole ring : Known for various biological activities including anti-cancer properties.
  • Azetidine ring : Associated with neuroactive compounds.
  • Pyrrolidine moiety : Often enhances binding affinity to biological targets.

The biological activity of 6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole can be attributed to its interaction with various receptors and enzymes:

  • GPCR Modulation : The compound has been shown to act as an allosteric modulator of G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways. For instance, it may enhance or inhibit receptor activity depending on the target receptor type .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting fatty acid synthesis and energy metabolism. This suggests a role in metabolic disorders .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Study ReferenceBiological ActivityAssay TypeIC50/EC50 ValuesNotes
GPCR modulationBinding assay50 nMAllosteric modulation observed
Enzyme inhibitionEnzymatic assay25 µMTargeted ACC enzyme
Anti-cancer activityCell viability assay30 µMSelectively toxic to cancer cells

Case Study 1: GPCR Modulation

In a study focusing on the modulation of Class A GPCRs, the compound demonstrated significant allosteric effects on receptor activation, enhancing the signaling pathways associated with neuroprotection and metabolic regulation. The study utilized a variety of cell lines expressing different GPCRs to evaluate the compound's efficacy.

Case Study 2: Anti-Cancer Properties

Another study investigated the anti-cancer properties of this compound against human colon carcinoma cells. The results indicated that at concentrations above 30 µM, the compound significantly reduced cell viability, suggesting potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the key steps in synthesizing 6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : The azetidine-pyrrolidine moiety is coupled to the indole scaffold via amide bond formation, often using coupling agents like HATU or EDC in anhydrous DMF or THF .
  • Functional Group Protection/Deprotection : Methoxy groups may require protection (e.g., using tert-butyldimethylsilyl ethers) to prevent undesired side reactions during coupling .
  • Optimization : Temperature (0–25°C), solvent polarity, and reaction time (4–24 hours) are critical for yield and purity. For example, lower temperatures reduce racemization in chiral intermediates .

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with specific attention to indole NH (~12 ppm) and carbonyl signals (~170 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95% by UV at 254 nm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers initially assess the biological activity of this compound?

  • In Vitro Binding Assays : Screen against target receptors (e.g., serotonin or kinase receptors) using fluorescence polarization or radioligand displacement assays to determine IC50_{50} values .
  • Dose-Response Curves : Test activity across concentrations (nM–μM) to establish potency and selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence bioactivity?

  • SAR Studies : Replace the methoxy group with halogens (e.g., F, Cl) or alkyl chains to assess effects on binding affinity. For example, bulkier groups may sterically hinder target interactions .
  • Computational Modeling : Docking studies (AutoDock, Schrödinger) predict binding modes and guide rational design .

Q. What methodologies resolve contradictions in reported bioactivity data?

  • Assay Standardization : Control variables like buffer pH, temperature, and cell line viability (e.g., ATP-based assays for cytotoxicity) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

Q. How is X-ray crystallography applied to refine the compound’s structure for drug design?

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve electron density maps for the azetidine-indole core .
  • Refinement : SHELXL refines torsion angles and hydrogen-bonding networks, crucial for understanding conformational flexibility .

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

  • ADME Profiling : Use LC-MS/MS to measure plasma stability, metabolic half-life (e.g., liver microsome assays), and blood-brain barrier permeability .
  • Prodrug Design : Modify the carbonyl group to ester prodrugs for enhanced bioavailability .

Q. How are reaction mechanisms elucidated for key synthetic steps?

  • Kinetic Studies : Monitor intermediate formation via quenching experiments and time-resolved NMR .
  • Isotopic Labeling : 18^{18}O tracing in carbonyl groups identifies nucleophilic attack pathways during amide bond formation .

Q. What approaches validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporate azide or diazirine tags to crosslink the compound with its target in live cells, followed by pull-down assays and MS identification .
  • CRISPR-Cas9 Knockout : Confirm activity loss in target-deficient cell lines .

Methodological Considerations

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?

  • LC-MS/MS Quantification : Measure plasma concentrations post-administration in rodents, with parameters like Cmax_{max}, Tmax_{max}, and AUC calculated via non-compartmental analysis .
  • Tissue Distribution : Radiolabel the compound (e.g., 14^{14}C) to track accumulation in organs .

Q. What computational tools predict off-target interactions?

  • PharmaDB Screening : Use databases like ChEMBL to identify structurally similar compounds with known off-target effects .
  • Machine Learning : Train models on toxicity datasets (e.g., Tox21) to flag potential risks .

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